molecular formula C5H10ClNOS B6269199 (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride CAS No. 1909301-38-7

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride

Cat. No.: B6269199
CAS No.: 1909301-38-7
M. Wt: 167.66 g/mol
InChI Key: JBCMWVOOFXBLKR-ASYIMWFASA-N
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Description

(1S,4S)-2lambda4-thia-5-azabicyclo[221]heptan-2-one hydrochloride is a bicyclic compound featuring a unique structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride typically involves a series of cycloaddition reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . This reaction is often catalyzed by chiral tertiary amines, which facilitate the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride apart from similar compounds is the presence of both sulfur and nitrogen atoms within its bicyclic structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride, often referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride
  • Chemical Formula: C5H9NS
  • CAS Number: 125224-46-6
  • Molecular Weight: 115.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and CaSki). For instance, a study demonstrated that a related compound displayed IC50 values of 0.99 μM against HeLa cells, outperforming standard chemotherapeutics like Cisplatin and Paclitaxel .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. Specifically, it was found to activate caspase-3, leading to programmed cell death without inducing necrosis in normal lymphocytes .
  • Cell Cycle Arrest : Analysis revealed that the compound could arrest the cell cycle at the G1 phase in HeLa and CaSki cells, which is crucial for inhibiting cancer cell proliferation .

Table 1: Summary of Antiproliferative Activity

CompoundCell LineIC50 (μM)MechanismReference
Compound 8aHeLa0.99Apoptosis via caspase-3 activation
Compound 8aCaSki2.36Apoptosis via caspase-3 activation
Compound 8aViBo0.73Apoptosis via caspase-3 activation

Additional Biological Activities

Beyond antiproliferative effects, this compound has been investigated for other potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds within this class may exhibit antimicrobial activity; however, detailed investigations are required to confirm these effects.

Properties

CAS No.

1909301-38-7

Molecular Formula

C5H10ClNOS

Molecular Weight

167.66 g/mol

IUPAC Name

(1S,4S)-2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride

InChI

InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H/t4-,5-,8?;/m0./s1

InChI Key

JBCMWVOOFXBLKR-ASYIMWFASA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CS2=O.Cl

Canonical SMILES

C1C2CNC1CS2=O.Cl

Purity

95

Origin of Product

United States

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